Cas no 1036990-66-5 ({3-iodoimidazo[1,2-a]pyridin-7-yl}methanol)
![{3-iodoimidazo[1,2-a]pyridin-7-yl}methanol structure](https://www.kuujia.com/scimg/cas/1036990-66-5x500.png)
{3-iodoimidazo[1,2-a]pyridin-7-yl}methanol Chemical and Physical Properties
Names and Identifiers
-
- (3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol
- 3-Iodo-imidazo[1,2-a]pyridine-7-methanol
- {3-iodoimidazo[1,2-a]pyridin-7-yl}methanol
- IMidazo[1,2-a]pyridine-7-Methanol, 3-iodo-
- WQBVGLDOOIGACS-UHFFFAOYSA-N
- PB29984
- FCH1343208
- AK170716
- 3-Iodoimidazo[1,2-a]pyridine-7-methanol
- imidazo[1,2-a]pyridine-7-methanol,3-iodo-
- (3-Iodo-imidazo[1,2-a]pyridin-7-yl)methanol
- AKOS025290830
- MFCD12400829
- SCHEMBL3321709
- SY098209
- CS-0052953
- DB-128400
- AS-33726
- 1036990-66-5
- 838-009-4
- (3-Iodoimidazo(1,2-a)pyridin-7-yl)methanol
-
- MDL: MFCD12400829
- Inchi: 1S/C8H7IN2O/c9-7-4-10-8-3-6(5-12)1-2-11(7)8/h1-4,12H,5H2
- InChI Key: WQBVGLDOOIGACS-UHFFFAOYSA-N
- SMILES: IC1=C([H])N=C2C([H])=C(C([H])([H])O[H])C([H])=C([H])N21
Computed Properties
- Exact Mass: 273.96031g/mol
- Monoisotopic Mass: 273.96031g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 37.5
{3-iodoimidazo[1,2-a]pyridin-7-yl}methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB453521-5 g |
3-Iodo-imidazo[1,2-a]pyridine-7-methanol |
1036990-66-5 | 5g |
€685.60 | 2023-07-18 | ||
TRC | I737133-50mg |
3-Iodo-imidazo[1,2-a]pyridine-7-methanol |
1036990-66-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
TRC | I737133-100mg |
3-Iodo-imidazo[1,2-a]pyridine-7-methanol |
1036990-66-5 | 100mg |
$ 65.00 | 2022-06-04 | ||
abcr | AB453521-10 g |
3-Iodo-imidazo[1,2-a]pyridine-7-methanol |
1036990-66-5 | 10g |
€928.00 | 2022-03-01 | ||
Chemenu | CM105563-5g |
{3-iodoimidazo[1,2-a]pyridin-7-yl}methanol |
1036990-66-5 | 95+% | 5g |
$970 | 2021-08-06 | |
Chemenu | CM105563-10g |
{3-iodoimidazo[1,2-a]pyridin-7-yl}methanol |
1036990-66-5 | 95+% | 10g |
$1760 | 2021-08-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03443-10G |
{3-iodoimidazo[1,2-a]pyridin-7-yl}methanol |
1036990-66-5 | 97% | 10g |
¥ 4,224.00 | 2023-04-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I171778-1g |
{3-iodoimidazo[1,2-a]pyridin-7-yl}methanol |
1036990-66-5 | 97% | 1g |
¥1289.90 | 2023-09-02 | |
eNovation Chemicals LLC | D495575-1G |
{3-iodoimidazo[1,2-a]pyridin-7-yl}methanol |
1036990-66-5 | 97% | 1g |
$155 | 2024-05-23 | |
Alichem | A029185310-1g |
(3-Iodoimidazo[1,2-a]pyridin-7-yl)methanol |
1036990-66-5 | 95% | 1g |
$405.98 | 2023-09-04 |
{3-iodoimidazo[1,2-a]pyridin-7-yl}methanol Related Literature
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Additional information on {3-iodoimidazo[1,2-a]pyridin-7-yl}methanol
Recent Advances in the Study of 1036990-66-5 and {3-iodoimidazo[1,2-a]pyridin-7-yl}methanol: A Comprehensive Research Brief
The chemical compound 1036990-66-5 and its derivative, {3-iodoimidazo[1,2-a]pyridin-7-yl}methanol, have recently garnered significant attention in the field of chemical biology and medicinal chemistry. These compounds are part of a broader class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This research brief aims to synthesize the latest findings on these compounds, highlighting their potential applications and the methodologies employed in their study.
Recent studies have focused on the synthesis and characterization of {3-iodoimidazo[1,2-a]pyridin-7-yl}methanol, a key intermediate in the development of novel therapeutic agents. The compound's unique structural features, including the iodine substituent and the hydroxymethyl group, make it a versatile building block for further chemical modifications. Researchers have employed advanced techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to elucidate its molecular structure and confirm its purity.
One of the most promising applications of 1036990-66-5 and its derivatives is in the field of oncology. Preliminary in vitro studies have demonstrated that these compounds exhibit potent inhibitory effects on certain cancer cell lines, particularly those associated with solid tumors. The mechanism of action appears to involve the disruption of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer. These findings suggest that further development of these compounds could lead to the discovery of new anticancer drugs.
In addition to their anticancer potential, {3-iodoimidazo[1,2-a]pyridin-7-yl}methanol has also been investigated for its antimicrobial properties. Recent studies have shown that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The presence of the iodine atom is believed to enhance its antimicrobial efficacy by facilitating interactions with bacterial cell membranes and intracellular targets. These results underscore the compound's potential as a lead structure for the development of new antibiotics.
Despite these promising findings, several challenges remain in the development of 1036990-66-5 and its derivatives as therapeutic agents. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further research. Recent efforts have focused on optimizing the chemical structure to improve these properties, with some success. For example, modifications to the hydroxymethyl group have been shown to enhance the compound's solubility without compromising its biological activity.
In conclusion, the latest research on 1036990-66-5 and {3-iodoimidazo[1,2-a]pyridin-7-yl}methanol highlights their significant potential in medicinal chemistry. Their diverse pharmacological activities, coupled with their versatility as chemical building blocks, make them valuable candidates for further development. Future studies should focus on addressing the remaining challenges and exploring their applications in other therapeutic areas, such as neurodegenerative diseases and inflammation.
1036990-66-5 ({3-iodoimidazo[1,2-a]pyridin-7-yl}methanol) Related Products
- 1421493-90-4(6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyrimidin-4-amine)
- 955314-73-5(6-chloro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide)
- 1231761-05-9(Quinazoline-8-carbonitrile)
- 2349415-56-9(tert-butyl (3S)-3-amino-4-(4-methylphenyl)butanoate)
- 1806781-23-6(2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-sulfonyl chloride)
- 2940960-31-4(8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine)
- 899761-09-2(3-4-(propan-2-yl)benzenesulfonyl-N-4-(propan-2-yl)phenyl-1,2,3triazolo1,5-aquinazolin-5-amine)
- 2680677-37-4(benzyl N-(2-bromophenyl)methyl-N-2-(1H-imidazol-1-yl)ethylcarbamate)
- 2228176-34-7(N-4-(1,2-dihydroxyethyl)phenylacetamide)
- 956-03-6(Meprylcaine Hydrochloride)
